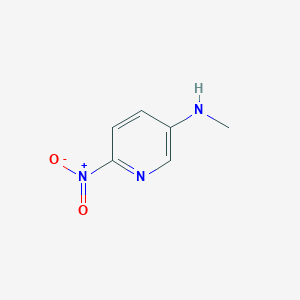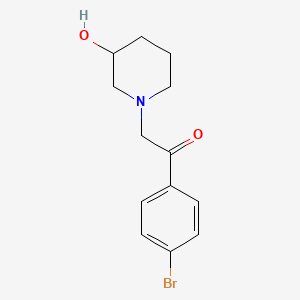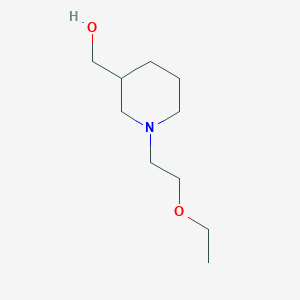![molecular formula C14H16N2O4 B1464194 3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid CAS No. 1353500-08-9](/img/structure/B1464194.png)
3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid
概要
説明
3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps in stabilizing the compound during various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The Boc group helps in stabilizing the compound and preventing unwanted side reactions during these interactions.
類似化合物との比較
Similar Compounds
- 3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-5-carboxylic acid
- 2-Methylimidazo[1,2-A]pyridine-7-carboxylic acid
- 3-(Tert-butoxycarbonyl)-imidazo[1,2-A]pyridine-7-carboxylic acid
Uniqueness
3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functional group, which provide versatility in chemical reactions and stability during synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.
特性
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]imidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-11(13(19)20-14(2,3)4)16-6-5-9(12(17)18)7-10(16)15-8/h5-7H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQOUKHBEAMQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)

![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)




![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)






